6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16283525
InChI: InChI=1S/C24H18Cl2N6S2/c1-13-11-15(7-9-17(13)25)27-21-30-22(28-16-8-10-18(26)14(2)12-16)32-23(31-21)34-24-29-19-5-3-4-6-20(19)33-24/h3-12H,1-2H3,(H2,27,28,30,31,32)
SMILES:
Molecular Formula: C24H18Cl2N6S2
Molecular Weight: 525.5 g/mol

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC16283525

Molecular Formula: C24H18Cl2N6S2

Molecular Weight: 525.5 g/mol

* For research use only. Not for human or veterinary use.

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C24H18Cl2N6S2
Molecular Weight 525.5 g/mol
IUPAC Name 6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C24H18Cl2N6S2/c1-13-11-15(7-9-17(13)25)27-21-30-22(28-16-8-10-18(26)14(2)12-16)32-23(31-21)34-24-29-19-5-3-4-6-20(19)33-24/h3-12H,1-2H3,(H2,27,28,30,31,32)
Standard InChI Key QPMUSANUKJLFKR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC(=C(C=C5)Cl)C)Cl

Introduction

Chemical Identity and Structural Characteristics

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound characterized by a triazine core substituted with a benzothiazole moiety and two 4-chloro-3-methylphenyl groups. The molecular formula is C₂₄H₁₈Cl₂N₆S₂, with a molecular weight of 525.5 g/mol.

PropertyValue
Molecular FormulaC₂₄H₁₈Cl₂N₆S₂
Molecular Weight525.5 g/mol
CAS NumberNot explicitly listed
SMILESCC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC(=C(C=C5)Cl)C)Cl
LogPEstimated ~5.8–6.0

Key Structural Features:

  • Triazine Core: A six-membered ring with three nitrogen atoms at positions 1, 3, and 5.

  • Benzothiazole Moiety: A fused benzene-thiazole ring system linked via a sulfanyl (-S-) group.

  • 4-Chloro-3-Methylphenyl Substituents: Bulky aromatic groups attached to the triazine nitrogen atoms, enhancing steric effects and electronic interactions.

Synthesis and Preparation

The synthesis involves multi-step reactions, typically:

  • Formation of the Triazine Backbone: Reacting 1,3,5-triazine derivatives with amines or chlorinated intermediates.

  • Introduction of Benzothiazole: Coupling a benzothiazole-2-thiol derivative to the triazine via nucleophilic substitution.

  • Functionalization with 4-Chloro-3-Methylphenyl Groups: Use of chlorinated phenyl compounds under controlled temperature and solvent conditions (e.g., dichloromethane or ethanol).

Critical Reaction Conditions:

  • Temperature: 50–75°C to optimize yield and purity.

  • Catalysts: May involve acid or base catalysis for intermediate formation.

  • Purification: Recrystallization from ethanol or ethyl acetate .

Biological Activities and Mechanistic Insights

While direct data on this compound is limited, related triazine-benzothiazole hybrids exhibit notable bioactivity:

ActivityMechanismRelated Compounds
AnticancerInhibition of kinase pathways or interference with DNA replicationTriazines with sulfanyl linkages
AntimicrobialDisruption of bacterial/fungal cell membranes or enzyme inhibitionBenzothiazole-triazine analogs
AntiviralBinding to viral nucleic acids or interference with replication machineryTriazine derivatives

Hypothetical Targets:

  • Kinases: c-Met, VEGFR, or BCR-ABL in cancer cells.

  • Enzymes: Topoisomerases, reverse transcriptases, or proteases.

  • Membrane Integrity: Disruption via hydrophobic interactions .

Comparative Analysis with Analogous Compounds

The compound’s structural uniqueness lies in the combination of benzothiazole and triazine motifs. Below is a comparison with related derivatives:

CompoundKey FeaturesBiological Activity
6-(1,3-Benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazineBenzoxazole instead of benzothiazole; reduced sulfur contentPotential cytotoxicity
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazineMethoxyphenyl groups; enhanced solubilityAntimicrobial activity
2-{[6-(1,3-Benzothiazol-2-ylsulfanyl)benzothiazol-2-yl]sulfanyl}acetamide Dual benzothiazole units; increased steric bulkUnreported

Structure-Activity Relationships (SAR):

  • Benzothiazole: Enhances π-π interactions and redox activity.

  • 4-Chloro-3-Methylphenyl: Balances hydrophobicity and electronic effects.

  • Triazine Core: Provides a scaffold for hydrogen bonding and metal coordination .

Physical and Spectroscopic Properties

Limited experimental data is available, but theoretical predictions and analogs suggest:

PropertyValue/Description
SolubilityLow in water; moderate in organic solvents (e.g., DMSO, ethanol)
Melting PointEstimated 150–200°C (based on triazine-benzothiazole hybrids)
IR Peaks~1,600–1,550 cm⁻¹ (C=N/C=C), ~1,300 cm⁻¹ (C-S)
¹H NMRδ 7.2–8.0 (aromatic protons), δ 3.8–4.2 (methyl groups), δ 2.5–3.0 (S-CH₂)

X-ray Crystallography: Hypothetical structure analysis would reveal:

  • Planar Triazine Ring: With adjacent substituents adopting staggered conformations.

  • Hydrogen Bonding: Potential N-H···S or N-H···Cl interactions in the crystal lattice .

Toxicological and Pharmacokinetic Considerations

  • Metabolic Pathways: Hepatic oxidation (CYP450 enzymes), sulfation, or glucuronidation.

  • Toxicity Risks: Potential hepatotoxicity or genotoxicity at high doses, as seen in some triazine derivatives .

In Silico Predictions:

  • LogP: ~5.8–6.0 (high lipophilicity, favoring passive membrane permeability).

  • Polar Surface Area: ~60 Ų (moderate bioavailability).

Future Research Directions

  • Biological Evaluation:

    • Cytotoxicity Assays: MTT or Alamar Blue tests against cancer cell lines (e.g., HeLa, MCF-7).

    • Antimicrobial Screening: Agar diffusion or broth microdilution against S. aureus, E. coli.

  • Structural Optimization:

    • Substituent Replacement: Swapping 4-chloro-3-methylphenyl for electron-withdrawing/donating groups.

    • Linker Modification: Replacing sulfanyl with thioether or carbonyl groups.

  • Computational Modeling:

    • Docking Studies: Predictive binding to kinase or enzyme active sites.

    • QSAR Analysis: Correlating molecular descriptors (e.g., H-bond capacity) with activity .

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